Benzyl-2-chloro-1,1,2-trifluoroethyl sulfide
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Overview
Description
Benzyl-2-chloro-1,1,2-trifluoroethyl sulfide is an organic compound that contains sulfur, chlorine, and fluorine atomsThe compound’s molecular formula is C9H8ClF3S, and it has a molecular weight of 240.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-2-chloro-1,1,2-trifluoroethyl sulfide can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with 2-chloro-1,1,2-trifluoroethanethiol in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product .
Industrial Production Methods
the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment .
Chemical Reactions Analysis
Types of Reactions
Benzyl-2-chloro-1,1,2-trifluoroethyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl-2-chloro-1,1,2-trifluoroethyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzyl-2-chloro-1,1,2-trifluoroethyl sulfide involves its bioactivation to reactive intermediates. The compound is metabolized by cysteine conjugate β-lyase to form 2-chloro-1,1,2-trifluoroethanethiol, which then loses hydrogen fluoride to produce chlorofluorothionoacetyl fluoride. This intermediate can acylate cellular macromolecules, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2,2,2-trifluoroethyl sulfide: Similar in structure but lacks the chlorine atom.
S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine: A cysteine conjugate with similar bioactivation pathways
Uniqueness
Benzyl-2-chloro-1,1,2-trifluoroethyl sulfide is unique due to its combination of chlorine and fluorine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C18H14Cl2F6S |
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Molecular Weight |
447.3 g/mol |
IUPAC Name |
[2-chloro-3-(2-chloro-1,1,2-trifluoro-3-phenylpropyl)sulfanyl-2,3,3-trifluoropropyl]benzene |
InChI |
InChI=1S/C18H14Cl2F6S/c19-15(21,11-13-7-3-1-4-8-13)17(23,24)27-18(25,26)16(20,22)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
KDKOTTGTGUMPMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(F)(F)SC(C(CC2=CC=CC=C2)(F)Cl)(F)F)(F)Cl |
Origin of Product |
United States |
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